Coruscol A
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Overview
Description
Coruscol A is a natural product found in Penicillium with data available.
Scientific Research Applications
Discovery and Structural Elucidation
- Identification and Structural Analysis : Coruscol A was first isolated from the fungus Penicillium sp., derived from the marine bivalve Mytilus coruscus. Its unique structure, featuring a 1,3-dioxane ring, was determined using spectroscopic data (Kagata et al., 2000).
Potential Pharmacological Properties
- Antifungal Activity : Research on coruscanone A, a plant-derived cyclopentenedione derivative, revealed potent antifungal effects against pathogens such as Candida albicans and Cryptococcus neoformans, indicating potential therapeutic applications of similar compounds like this compound (Babu et al., 2006).
Applications in Biological Research
- Biomedical Material Research : this compound’s unique structural properties may have implications in biomedical material research, similar to studies on poly(lactic-co-glycolic acid) (PLGA) nanotechnology for drug delivery, diagnostics, and other biomedical applications (Lü et al., 2009).
Contributions to Scientific Methodology
- Innovation in Metals Industry : In a broader context, the discovery of compounds like this compound contributes to the advancement of scientific knowledge, analogous to innovations in the metals industry where research and development integrate scientific understanding into practical applications (Jongenburger et al., 2005).
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-propyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C8H16O4/c1-2-3-8-11-5-6(10)7(4-9)12-8/h6-10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
InChI Key |
RYJRBBKILQAOIA-GJMOJQLCSA-N |
Isomeric SMILES |
CCC[C@@H]1OC[C@H]([C@@H](O1)CO)O |
Canonical SMILES |
CCCC1OCC(C(O1)CO)O |
Synonyms |
coruscol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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